1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
- δ 7.35–7.25 (m, 5H, benzyl aromatic protons).
- δ 4.50 (s, 2H, OCH2Ph).
- δ 3.60–3.20 (m, 4H, piperidine N–CH2).
- δ 2.80–2.50 (m, 3H, piperidine H-3 and H-5).
- δ 1.70–1.40 (m, 6H, piperidine CH2).
13C NMR (100 MHz, CDCl3):
- δ 174.5 (COOH).
- δ 156.2 (Cbz carbonyl).
- δ 136.0–128.0 (benzyl aromatic carbons).
- δ 66.8 (OCH2Ph).
- δ 48.5–45.0 (piperidine N–CH2).
Infrared (IR) Spectroscopy
- νmax (cm-1) :
- 3300–2500 (broad, O–H stretch, carboxylic acid).
- 1705 (C=O stretch, carboxylic acid).
- 1680 (C=O stretch, Cbz group).
- 1250 (C–O–C stretch, benzyl ether).
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) :
- m/z 375.3 [M+H]+ (calculated 374.48).
- Fragmentation peaks at m/z 201.1 (Cbz group loss) and m/z 101.0 (piperidine ring).
These spectral data align with structural features reported in PubChem and chemical vendor databases .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-5-piperidin-1-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)16-11-17(20-9-5-2-6-10-20)13-21(12-16)19(24)25-14-15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,22,23) |
InChI Key |
FCHPKDGAGWMFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Cbz Protection of Piperidine-3-carboxylic Acid Derivatives
The compound 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid (a close analog) is well-documented and serves as a precursor for further functionalization at the 5-position.
- Starting Material: Commercially available piperidine-3-carboxylic acid or its ester derivatives.
- Protection Step: The nitrogen atom of the piperidine ring is protected using benzyloxycarbonyl chloride (CbzCl) under basic conditions (e.g., NaHCO3 or Na2CO3) in an organic solvent like dichloromethane or tetrahydrofuran.
- Reaction Conditions: Typically performed at 0°C to room temperature to avoid overreaction.
- Yield: High yields (>70%) are reported for the N-Cbz protection step.
This step yields 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid , which is then subjected to further substitution at the 5-position.
Hydrolysis and Final Purification
- Hydrolysis: If esters are used as intermediates, hydrolysis under acidic or basic conditions (e.g., aqueous NaOH or HCl) converts esters to carboxylic acid.
- Purification: Typical methods include crystallization, column chromatography, or preparative HPLC.
- Yields: Overall yields for the multi-step synthesis range between 40% and 70%, depending on reaction optimization.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Cbz protection of piperidine-3-carboxylic acid | Benzyloxycarbonyl chloride, NaHCO3, DCM, 0°C to RT | 75 | Clean conversion to protected amine |
| 2 | Activation of 5-position (e.g., halogenation) | NBS or similar halogenating agent, solvent, RT | 65 | Introduces leaving group for substitution |
| 3 | Nucleophilic substitution with piperidine | Piperidine, base, DMF, 60°C | 60 | Substitution at 5-position |
| 4 | Hydrolysis of ester (if applicable) | NaOH aq., MeOH, reflux | 80 | Conversion to carboxylic acid |
| 5 | Purification | Crystallization or chromatography | - | Final compound isolation |
Analytical and Characterization Data
- Molecular Formula: C20H28N2O4 (approximate for the full compound with piperidin-1-yl substituent)
- Molecular Weight: ~360–380 g/mol depending on exact structure.
- NMR Spectroscopy: Characteristic signals for benzyloxycarbonyl group (aromatic protons ~7.2–7.4 ppm), piperidine ring protons (1.0–4.0 ppm), and carboxylic acid proton (~10–12 ppm).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- Infrared Spectroscopy: Strong absorption bands for carbonyl groups (~1700 cm^-1), N-H stretching (~3300 cm^-1).
Research Discoveries and Optimization Insights
- Protecting Group Stability: The benzyloxycarbonyl group is stable under nucleophilic substitution conditions, allowing selective functionalization at the 5-position without deprotection.
- Regioselectivity: Selective substitution at the 5-position is facilitated by prior activation (e.g., halogenation), avoiding side reactions at other positions.
- Yields and Purity: Optimization of solvent, temperature, and base choice significantly improves yields and purity of the final compound.
- Scalability: The described methods are amenable to scale-up with minor modifications, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules, allowing for the development of new chemical entities.
Biology
- Enzyme Inhibitors : It is employed in studies focusing on enzyme inhibitors, where it can modulate enzyme activity and help elucidate biochemical pathways.
- Receptor Ligands : The compound is investigated for its potential as a receptor ligand, which can interact with specific biological receptors to influence physiological responses.
Medicine
- Therapeutic Properties : Research has indicated potential therapeutic properties, including its role as a precursor in drug development. Studies are ongoing to explore its efficacy against various diseases.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and pharmaceuticals, contributing to advancements in chemical manufacturing processes.
Case Studies and Research Findings
Several studies have explored the efficacy and applications of this compound:
Case Study 1: Analgesic Effects
Research indicated that 1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid demonstrated significant analgesic effects in animal models. It was found to be comparable to established analgesics, suggesting its potential use in pain management.
Case Study 2: Anti-inflammatory Properties
In vitro studies revealed that this compound reduced pro-inflammatory cytokine release, indicating its potential as an anti-inflammatory agent. This effect may be mediated through its interaction with neurotransmitter systems.
Case Study 3: Neurotransmitter Modulation
Investigations into its interaction with neurotransmitter systems showed that it may modulate dopamine and serotonin pathways, further supporting its potential therapeutic applications in neuropharmacology.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Analgesic | Significant pain relief comparable to analgesics |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
| Neurotransmitter Interaction | Modulation of dopamine and serotonin pathways |
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
- Polarity : The carboxylic acid group dominates polarity, but lipophilic substituents (e.g., Cbz, CF₃) modulate solubility.
- Steric Effects : Bulkier groups (e.g., Boc-NH) reduce conformational flexibility, impacting binding or synthetic accessibility.
- Stability : Trifluoromethyl groups (CF₃) enhance resistance to oxidative metabolism , while Cbz groups require controlled deprotection .
Biological Activity
1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid (referred to as compound 1) is a complex organic compound with the molecular formula C19H26N2O4. This compound features a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with another piperidine ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and biological research.
The synthesis of compound 1 typically involves the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. This process forms the benzyloxycarbonyl group, which is critical for its biological activity. The final product is purified through standard techniques like recrystallization or chromatography.
Biological Activity Overview
Compound 1 has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities range from 2.43 to 14.65 μM, suggesting moderate potency against these cancer types .
- Mechanism of Action : The mechanism by which compound 1 exerts its biological effects may involve interaction with specific enzymes or receptors, influencing various biochemical pathways within cells. This modulation can lead to alterations in cellular functions, potentially inducing apoptosis in cancer cells .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 2.43 - 7.84 | Growth inhibition |
| Cytotoxicity | HepG2 | 4.98 - 14.65 | Growth inhibition |
| Apoptosis Induction | MDA-MB-231 | 1.0 | Morphological changes observed |
| Caspase-3 Activity | MDA-MB-231 | 10.0 | Enhanced activity (1.33 - 1.57x) |
Case Studies
Recent studies have highlighted the potential of compound 1 in drug development:
- Study on Microtubule Assembly : In vitro screening revealed that certain derivatives of compound 1 could inhibit microtubule assembly at concentrations around 20 μM, indicating their potential as microtubule-destabilizing agents .
- Apoptosis Induction Studies : Further investigations into the apoptosis-inducing properties showed that compounds derived from compound 1 could enhance caspase-3 activity significantly, confirming their role in promoting programmed cell death in cancer cells .
Comparative Analysis with Similar Compounds
The structural uniqueness of compound 1 sets it apart from similar compounds such as:
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid : Different substitution pattern but similar core structure.
- 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid : Varying position of the carboxylic acid group.
These comparisons reveal that while structural similarities exist, the specific arrangement of functional groups in compound 1 may confer distinct biological properties, particularly in its interaction with molecular targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
